

# Prostephanaberrine: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

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## Compound of Interest

Compound Name: *Prostephanaberrine*

Cat. No.: *B176087*

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## Abstract

**Prostephanaberrine** is a hasubanan-type alkaloid isolated from the fresh fruits of *Stephania japonica*. Its intricate pentacyclic structure and defined stereochemistry make it a subject of interest in natural product chemistry and potential drug discovery. This technical guide provides a detailed overview of the chemical structure, stereochemistry, and the foundational experimental data that led to their elucidation.

## Chemical Structure and Properties

**Prostephanaberrine** is a complex alkaloid with the molecular formula  $C_{19}H_{21}NO_5$ .<sup>[1]</sup> Its structure is characterized by a hasubanan skeleton, which is a rearranged benzyloquinoline alkaloid. The systematic IUPAC name for **prostephanaberrine** is (1R,11S,13S)-11-hydroxy-15-methoxy-20-methyl-5,7-dioxa-20-azapentacyclo[11.4.3.0<sup>1,13</sup>.0<sup>2,10</sup>.0<sup>4,8</sup>]jicosa-2,4(8),9,15-tetraen-14-one.<sup>[1]</sup>

Table 1: Physicochemical Properties of **Prostephanaberrine**

Property	Value	Reference
Molecular Formula	C <sub>19</sub> H <sub>21</sub> NO <sub>5</sub>	[1][2]
Molecular Weight	343.37 g/mol	[2]
Appearance	Light yellow prisms	[2]
Melting Point	225 °C	[2]
CAS Number	105608-27-3	[1]

## Stereochemistry

The absolute stereochemistry of **prostephanaberrine** has been determined through spectroscopic analysis and chemical correlation to be (1R, 11S, 13S).[1] This assignment is based on the analysis of its NMR spectra and its chemical conversion to a related compound, stephanaberrine.[2] The stereochemical configuration is crucial for its biological activity and molecular interactions.

## Spectroscopic Data for Structure Elucidation

The structure of **prostephanaberrine** was primarily elucidated using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

## Mass Spectrometry

High-resolution mass spectrometry (HRMS) was instrumental in determining the elemental composition of **prostephanaberrine**.

Table 2: High-Resolution Mass Spectrometry Data for **Prostephanaberrine**

Ion	m/z (Observed)	Formula	m/z (Calculated)
[M] <sup>+</sup>	343.1420	C <sub>19</sub> H <sub>21</sub> NO <sub>5</sub>	343.1419

Data from Matsui & Yamamura, 1986.

## <sup>1</sup>H NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum provides detailed information about the proton environment within the molecule, confirming the presence of key functional groups and their connectivity.

Table 3:  $^1\text{H}$  NMR Spectral Data for **Prostephanaberrine** (in  $\text{CDCl}_3$ )

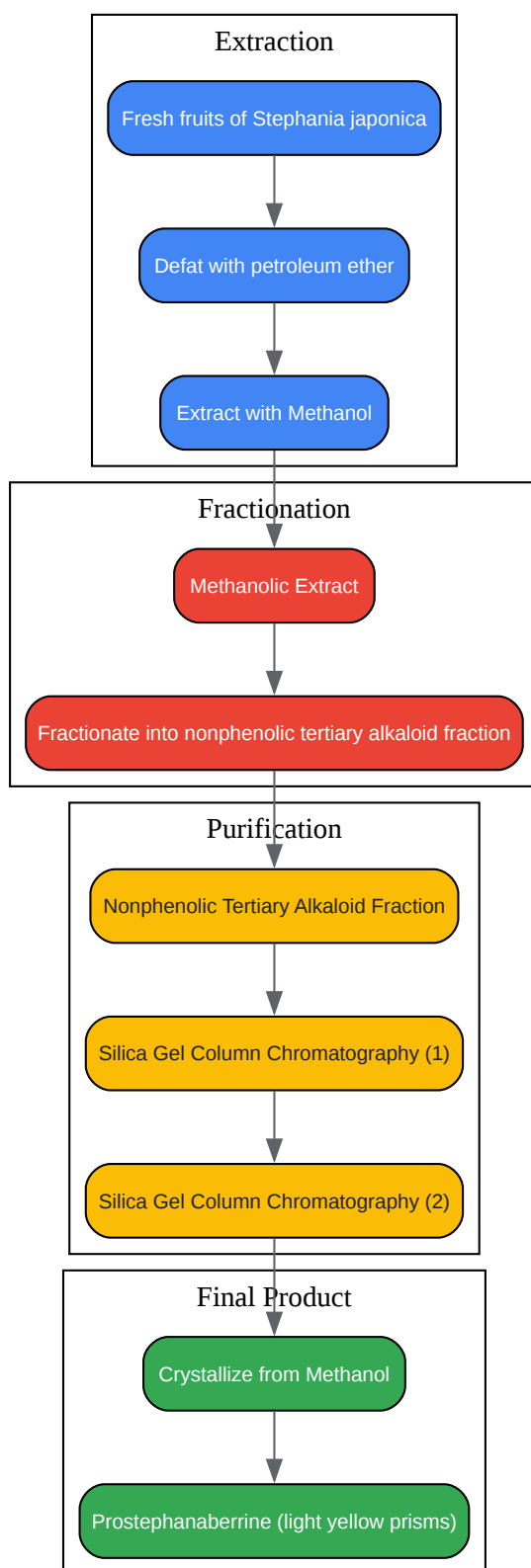
Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
6.81	s	C-15 H	
6.78	s	C-4 H	
6.65	s	C-1 H	
5.93	s	-OCH <sub>2</sub> O-	
5.10	s	C-8 H	
4.98	d	6.16	C-10 H
2.75	dd	6.16, 10.88	C-9 H $\beta$
2.53	s	NCH <sub>3</sub>	C-9 H $\alpha$
1.68	d	10.88	

Data from Matsui & Yamamura, 1986.

## Experimental Protocols

### Isolation of Prostephanaberrine

The following protocol is a summary of the method described by Matsui and Yamamura in 1986 for the isolation of **prostephanaberrine** from the fresh fruits of *Stephania japonica*.



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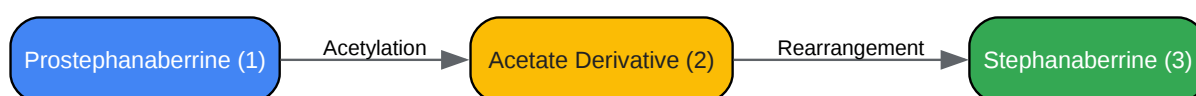
Caption: Isolation workflow for **Prostephanaberrine**.

## Detailed Steps:

- Defatting: The fresh fruits of *Stephania japonica* were first defatted using petroleum ether to remove nonpolar lipids.
- Extraction: The defatted plant material was then extracted with methanol.
- Fractionation: The resulting methanolic extract was fractionated to isolate the nonphenolic tertiary alkaloid fraction.
- Chromatography: This fraction was subjected to column chromatography on silica gel twice for purification.
- Crystallization: **Prostephanaberrine** was obtained as light yellow prisms by crystallization from methanol.[2]

## Chemical Interconversion and Stereochemical Confirmation

The structure and stereochemistry of **prostephanaberrine** were further confirmed by its chemical conversion to stephanaberrine. This transformation provides a clear chemical link between the two related hasubanan alkaloids.



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## References

- 1. Prostephanaberrine | C<sub>19</sub>H<sub>21</sub>NO<sub>5</sub> | CID 184517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- To cite this document: BenchChem. [Prostephanaberrine: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b176087#prostesthanaberrine-chemical-structure-and-stereochemistry>]

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